Human Topoisomerase II Inhibition Potency
(+/-)-Lunacridine demonstrates potent inhibition of human topoisomerase II, a key target for anticancer agents. In a decatenation assay, it exhibited an IC₅₀ value of less than 5 µM, establishing it as a potent inhibitor of this isoform [1]. This quantitative potency places it among the active topoisomerase II inhibitors, which is the primary mechanistic basis for its reported cytotoxicity against HeLa and H226 tumor cell lines [1].
| Evidence Dimension | Human Topoisomerase II Inhibition |
|---|---|
| Target Compound Data | IC₅₀ < 5 µM |
| Comparator Or Baseline | Inhibition class: < 5 µM considered potent |
| Quantified Difference | Potent inhibition category |
| Conditions | Decatenation assay with human topoisomerase II enzyme |
Why This Matters
For researchers investigating topoisomerase II inhibitors, a sub-5 µM IC₅₀ confirms the compound's relevant mechanism of action and justifies its use as a tool compound in anticancer studies.
- [1] Prescott, T. A. K., Sadler, I. H., Kiapranis, R., & Maciver, S. K. (2007). Lunacridine from Lunasia amara is a DNA intercalating topoisomerase II inhibitor. Journal of Ethnopharmacology, 109(2), 289–294. View Source
